Product packaging for Isoxazol-4-ylmethanamine(Cat. No.:CAS No. 173850-43-6)

Isoxazol-4-ylmethanamine

Cat. No.: B069850
CAS No.: 173850-43-6
M. Wt: 98.1 g/mol
InChI Key: XETGVWXXGWZBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoxazol-4-ylmethanamine is a high-value, heterocyclic amine building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, featuring a nitrogen- and oxygen-containing isoxazole ring, serves as a key pharmacophore in the design and synthesis of novel bioactive molecules. This compound is primarily utilized as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly in the development of potential therapeutic agents. Researchers value this compound for its ability to contribute to hydrogen bonding and dipole interactions with biological targets, which can be critical for enhancing binding affinity and selectivity. Its applications are prominent in the exploration of central nervous system (CNS) modulators, enzyme inhibitors, and antibacterial compounds. The primary amine functional group allows for straightforward derivatization via amide bond formation, reductive amination, or urea synthesis, enabling rapid library expansion for structure-activity relationship (SAR) studies. Supplied with high purity and characterized for authenticity, this chemical is an essential tool for scientists engaged in hit-to-lead optimization and the discovery of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B069850 Isoxazol-4-ylmethanamine CAS No. 173850-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETGVWXXGWZBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440606
Record name 4-Isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173850-43-6
Record name 4-Isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173850-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Isoxazol 4 Ylmethanamine and Its Analogs

Regioselective Synthesis Strategies for Isoxazole (B147169) Ring Formation

The controlled synthesis of specific isoxazole regioisomers is a critical challenge in organic synthesis. The substitution pattern on the isoxazole ring dramatically influences its chemical and biological properties. Therefore, methodologies that provide high regioselectivity are of paramount importance. nih.gov Two of the most powerful and widely employed strategies for constructing the isoxazole core are [3+2] dipolar cycloaddition reactions and cyclization/condensation reactions. nih.govnih.gov

[3+2]-Dipolar Cycloaddition Reactions

The [3+2] dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene, is arguably the most versatile and broadly utilized method for isoxazole synthesis. nih.govnih.gov This reaction allows for the direct formation of the five-membered heterocyclic ring in a single step with high atom economy. The regioselectivity of this cycloaddition is a key aspect, often leading to the preferential formation of one regioisomer over others. mdpi.com

Nitrile oxides are highly reactive 1,3-dipoles that are typically generated in situ due to their propensity to dimerize. mdpi.com Several methods exist for their generation, each with its own advantages and limitations. Common precursors for nitrile oxides include:

Aldoximes: The oxidation of aldoximes is a widely used method for generating nitrile oxides. nih.govnih.gov Various oxidizing agents can be employed, such as sodium hypochlorite (B82951) (bleach), nih.gov N-chlorosuccinimide (NCS), organic-chemistry.org and Oxone. nih.govtandfonline.com This method is popular due to the ready availability of a diverse range of aldehydes for aldoxime synthesis.

Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides using a base is another classic method for nitrile oxide generation. nih.gov This approach offers a reliable way to produce nitrile oxides for subsequent cycloaddition reactions.

Nitroalkanes: The dehydration of primary nitroalkanes provides a direct route to nitrile oxides. nih.gov This method is particularly useful for constructing carbocycle-fused isoxazole derivatives through intramolecular cycloadditions. nih.gov

α-Nitro Ketones: Heterogeneous catalysts like silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) can facilitate the formation of nitrile oxides from α-nitro ketones. organic-chemistry.org

Achieving high diastereoselectivity and yields in [3+2] cycloaddition reactions is crucial, especially when creating chiral centers. Several factors can be optimized to influence the outcome of the reaction:

Catalysts: While many [3+2] cycloadditions proceed thermally, various catalysts, including copper nih.govorganic-chemistry.org and ruthenium nih.gov complexes, have been shown to enhance regioselectivity and reaction rates. For instance, copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides with terminal acetylenes provide 3,5-disubstituted isoxazoles with good yields and regioselectivity. organic-chemistry.org

Reaction Conditions: The choice of solvent, temperature, and base can have a profound effect on the reaction. For example, ambient temperature is often optimal to minimize the dimerization of the nitrile oxide intermediate. nih.gov In some cases, microwave irradiation has been utilized to accelerate the reaction. nih.gov Ball-milling, a mechanochemical technique, has also been successfully employed for the efficient and environmentally friendly synthesis of isoxazoles and isoxazolines. tandfonline.comtandfonline.com

Chiral Auxiliaries: The use of chiral auxiliaries attached to the dipolarophile can induce diastereoselectivity in the cycloaddition, leading to the formation of chiral isoxazoline (B3343090) products that can be further transformed. mdpi.com

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis

EntryCatalystBaseSolventTemperature (°C)Yield (%)Regioisomeric Ratio
1NoneEt3NDichloromethane078High
2Cu(I)--Room TempGoodHigh (3,5-disubstituted)
3CpRuCl(cod)DIPEADioxaneAmbientGoodHigh (4-haloisoxazoles)
4NoneNa2CO3Ball-millingRoom Tempup to 85-

This table presents a selection of optimized conditions from various studies and is for illustrative purposes.

A key advantage of the [3+2] dipolar cycloaddition is its broad substrate scope and tolerance for a wide variety of functional groups. mdpi.comtandfonline.com

Alkynes and Alkenes: A diverse range of both terminal and internal alkynes and alkenes can serve as dipolarophiles. tandfonline.com Electron-deficient alkenes often react readily. organic-chemistry.org

Nitrile Oxides: Both aromatic and aliphatic nitrile oxides can be successfully employed. tandfonline.com The electronic nature of the substituents on the nitrile oxide can influence the reaction rate and regioselectivity.

Functional Groups: The reaction is compatible with numerous functional groups, including esters, amides, ketones, alcohols, and even tertiary amines. nih.gov This tolerance allows for the synthesis of complex and highly functionalized isoxazole derivatives without the need for extensive protecting group strategies. For instance, the ruthenium-catalyzed cycloaddition of nitrile oxides with 1-haloalkynes tolerates functional groups like amides, esters, ketones, and phosphonates. nih.gov

Cyclization and Condensation Reactions

Besides cycloaddition reactions, the construction of the isoxazole ring can also be achieved through cyclization and condensation strategies. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632). nih.gov

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a classical and important method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.gov However, a significant drawback of this method is the frequent formation of regioisomeric mixtures, leading to poor selectivity. nih.gov

To address this challenge, researchers have developed methodologies that offer greater regiochemical control. One such approach involves the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride. By carefully selecting the reaction conditions and the structure of the substrate, it is possible to regioselectively synthesize different series of isoxazole isomers. nih.gov For example, the use of a Lewis acid like BF3·OEt2 can influence the regioselectivity in the reaction of β-enamino diketones with hydroxylamine. nih.gov

Another strategy involves the intramolecular cyclization of propargylic N-hydroxylamines, which can be catalyzed by gold(I) complexes to afford 4-isoxazolines efficiently. acs.org Similarly, the reaction of terminal alkynes with hydroxylamine in the presence of an oxidizing agent can lead to the formation of isoxazoles. organic-chemistry.org

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, combining three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. scielo.brd-nb.info This approach offers significant advantages, including procedural simplicity, high atom economy, and the ability to generate diverse molecular libraries. scielo.br

Several MCR strategies have been developed for the synthesis of isoxazole derivatives. One notable method involves the synthesis of 5-amino-isoxazole-4-carbonitriles from the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. d-nb.info This reaction has been effectively carried out using a deep eutectic solvent, K2CO3/glycerol, as a catalytic medium, highlighting a green chemistry aspect. The process is mild, rapid, and produces good to excellent yields (70-94%). d-nb.info

Another MCR approach focuses on the synthesis of isoxazol-5(4H)-ones using an acidic ionic liquid as a catalyst. scielo.brbohrium.com This reaction condenses an aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine hydrochloride. scielo.br The use of ionic liquids is advantageous as they can be recycled, contributing to a more sustainable process. Yields for this method vary widely, from 20% to 96%, depending on the specific substrates used. scielo.brbohrium.com Natural deep eutectic solvents and lipase (B570770) have also been explored as environmentally benign catalysts for similar transformations. bohrium.comresearchgate.net

Table 1: Examples of Multi-component Reactions for Isoxazole Synthesis

Product TypeReactantsCatalyst/MediumYield (%)Reference
5-Amino-isoxazole-4-carbonitrilesMalononitrile, Hydroxylamine hydrochloride, AldehydesK2CO3/Glycerol70-94 d-nb.info
Isoxazol-5(4H)-onesAldehydes, Ethyl acetoacetate, Hydroxylamine hydrochlorideAcidic Ionic Liquid20-96 scielo.brbohrium.com
3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-onesAldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideLipase/WaterHigh researchgate.net
Isoxazole derivativesSubstituted aldehydes, Methyl acetoacetate, Hydroxylamine hydrochlorideFruit juices (e.g., Cocos nucifera)Good nih.gov

Transition Metal-Catalyzed Synthesis of Isoxazoles

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic rings, offering novel pathways with high efficiency and selectivity. Catalysts based on copper, ruthenium, and palladium have been extensively used in the synthesis of isoxazoles.

Copper catalysts are attractive due to their low cost and unique reactivity. scispace.com A prominent copper-catalyzed method for synthesizing 3,5-disubstituted isoxazoles involves the intramolecular oxidative C–O bond formation of enone oximes. scispace.comrsc.org This aerobic oxidation uses a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)2) with molecular oxygen as a green oxidant, offering good functional group tolerance. scispace.comrsc.org

Another powerful strategy is the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles developed by Fokin and coworkers. organic-chemistry.org This method utilizes a copper(I)-catalyzed regioselective cycloaddition between terminal acetylenes and nitrile oxides, which are generated in situ from aldehydes. The reaction proceeds under mild conditions, often in aqueous solvents, and avoids the isolation of unstable intermediates. organic-chemistry.org

Furthermore, copper(II) triflate (Cu(OTf)2) has been shown to catalyze the synthesis of 3,4,5-trisubstituted isoxazoles from O-arylmethyl alkynyl oxime ethers. nih.gov This reaction proceeds through a cascade involving intramolecular cyclization followed by a 1,3-migration of the arylmethyl group, resulting in good to excellent yields of 4-arylmethylisoxazoles. nih.gov

Table 2: Copper-Catalyzed Synthesis of Isoxazoles

ProductStarting MaterialsCatalystKey FeaturesReference
3,5-Disubstituted isoxazolesEnone oximesCu(OAc)2Aerobic oxidation, molecular oxygen as oxidant scispace.comrsc.org
3,5-Disubstituted isoxazolesAldehydes, Terminal acetylenes, HydroxylamineCopper(I)One-pot, three-step, in situ nitrile oxide generation organic-chemistry.org
3,4,5-Trisubstituted isoxazolesO-Arylmethyl alkynyl oxime ethersCu(OTf)2Cascade cyclization-migration process nih.gov

Ruthenium catalysts offer distinct reactivity patterns for isoxazole synthesis. A notable application is the [CpRuCl(cod)]-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides to produce 4-haloisoxazoles. scispace.com This reaction is tolerant of air and can be performed at room temperature, providing a direct route to halogenated isoxazoles that are valuable for further functionalization. scispace.com

Ruthenium catalysts are also effective in rearrangement reactions. For instance, treatment of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones with a catalytic amount of [RuCl2(p-cymene)]2 leads to a non-decarboxylative rearrangement, affording isoxazole-4-carboxylic acids in good to excellent yields. nih.govacs.org This transformation proceeds through a proposed vinyl Ru-nitrenoid intermediate. nih.gov

Additionally, ruthenium(II)-catalyzed 1,3-dipolar cycloadditions have been employed to synthesize 3,4-diaryl-substituted isoxazoles, such as derivatives of the COX-2 inhibitor Valdecoxib. hzdr.de This method provides high regioselectivity for the 3,4-isomer, which is often difficult to obtain through traditional thermal cycloadditions that favor the 3,5-isomer. hzdr.de

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been ingeniously applied to isoxazole synthesis. One-pot, four-component coupling reactions catalyzed by palladium can produce isoxazole derivatives from simple starting materials like terminal alkynes, hydroxylamine, carbon monoxide, and aryl iodides at room temperature. acs.org

Cascade reactions enabled by palladium provide rapid access to complex isoxazoles. For example, a cascade annulation/allylation of alkynyl oxime ethers with allyl halides has been developed to synthesize fully substituted isoxazoles. acs.org Palladium catalysts have also been used for the direct C-H arylation of the isoxazole ring, specifically at the 5-position, using aryl iodides as the coupling partner. nih.gov

A sequential, one-pot, four-component synthesis of biaryl-substituted isoxazoles demonstrates the versatility of palladium catalysis. mdpi.com This process involves a Sonogashira coupling, followed by cyclocondensation with hydroxylamine, and finally a Suzuki coupling, with the palladium catalyst being effective for both coupling steps without needing to be replenished. mdpi.com

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into synthetic methodologies. benthamdirect.comijbpas.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. benthamdirect.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful green technology that can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govabap.co.inresearchgate.net The ability of microwaves to provide rapid and uniform heating often leads to cleaner reactions with fewer byproducts. abap.co.in

This technique has been widely applied to isoxazole synthesis. For example, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones from substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate can be achieved under solvent-free conditions via microwave irradiation. rsc.org Similarly, the conversion of chalcones to isoxazoles using hydroxylamine hydrochloride is significantly accelerated by microwaves, reducing reaction times from hours to minutes and improving yields. researchgate.netrsc.org A study comparing methods showed a reaction that took 6-8 hours with conventional heating (58-69% yield) was completed in 6-10 minutes under microwave irradiation with improved yields (67-82%). researchgate.net The synthesis of a variety of heterocyclic systems, including isoxazoles, from 1,3-di(thiophen-2-yl)prop-2-en-1-one has also been shown to be more efficient under microwave conditions. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles from Chalcones

MethodReaction TimeYield (%)Reference
Conventional Heating6-8 hours58-69 researchgate.net
Microwave Irradiation6-10 minutes67-82 researchgate.net

Solvent-Free and Aqueous Medium Reactions

The use of solvent-free conditions or aqueous media represents a cornerstone of green chemistry, minimizing the environmental impact of chemical synthesis. researchgate.net In the context of isoxazole synthesis, several methodologies have been developed that align with these principles.

One-pot, three-component reactions are particularly well-suited for aqueous synthesis. For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in water at room temperature. mdpi.com This approach often involves the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. mdpi.com The use of water as a solvent is not only environmentally friendly but can also enhance reaction rates and selectivity. beilstein-journals.org Furthermore, gluconic acid aqueous solution has been utilized as a recyclable medium and catalyst for similar transformations. researchgate.net

Solvent-free synthesis, often facilitated by microwave or ultrasound irradiation, offers advantages such as reduced reaction times, increased yields, and simplified product isolation. preprints.orgresearchgate.net For example, (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives have been synthesized efficiently under solvent-free conditions using both autoclave and microwave-assisted methods. researchgate.net Ball-milling is another mechanochemical technique that enables the solvent-free synthesis of 3,5-isoxazoles through the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov

Ultrasound irradiation has also emerged as a powerful tool for promoting isoxazole synthesis in aqueous media. preprints.org This technique can accelerate reaction kinetics and reduce the formation of byproducts. preprints.org For example, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives has been accomplished via a three-component, one-pot condensation in water under ultrasonic irradiation. preprints.org

Table 1: Examples of Solvent-Free and Aqueous Reactions for Isoxazole Synthesis
Reaction TypeReactantsConditionsProductKey AdvantagesReference
Three-component reactionβ-keto esters, hydroxylamine hydrochloride, aldehydesWater, room temperature3,4-disubstituted isoxazol-5(4H)-onesEnvironmentally friendly solvent, mild conditions, good to high yields mdpi.com
Solvent-free synthesisBenzaldehyde derivatives, ethyl acetoacetate, hydroxylamine hydrochlorideMicrowave irradiation(E)-4-benzylidene-3-methylisoxazol-5(4H)-onesReduced reaction time, increased yields, easy product isolation researchgate.net
Mechanochemical synthesisTerminal alkynes, hydroxyimidoyl chloridesBall-milling, Cu/Al2O3 catalyst3,5-isoxazolesSolvent-free, scalable, recyclable catalyst nih.gov
Ultrasound-assisted synthesisHydroxylamine hydrochloride, aromatic aldehydes, methyl/ethyl acetoacetateAqueous media, ultrasound irradiation3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivativesShorter reaction times, high yields, operational simplicity preprints.org

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. benthamdirect.comnih.gov Methodologies that maximize atom economy are inherently more sustainable as they generate less waste.

Multi-component reactions (MCRs) are exemplary in their adherence to the principle of atom economy. mdpi.com The synthesis of isoxazole derivatives through one-pot, three-component reactions, as described in the previous section, is a prime example. mdpi.compreprints.org These reactions combine multiple starting materials in a single step to form a complex product, thereby minimizing the number of synthetic steps and the amount of waste generated.

Intramolecular cyclization reactions also represent an atom-economical approach to heterocycle synthesis. For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical pathway to 4H-pyrrolo[2,3-d]oxazoles. mdpi.com Similarly, intramolecular iodooxygenation of unsaturated ketoximes has been reported as an atom-economic synthesis of iodinated isoxazolines in water. acs.org

The use of microwave irradiation can also contribute to waste reduction by improving reaction efficiency and reducing the need for excess reagents and solvents. abap.co.in The development of synthetic strategies that avoid the use of hazardous reagents and minimize the production of byproducts is crucial for waste reduction.

Table 2: Atom Economy and Waste Reduction in Isoxazole Synthesis
StrategyDescriptionExampleReference
Multi-component Reactions (MCRs)Combining three or more reactants in a single synthetic operation to form a complex product.One-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com
Intramolecular CycloadditionFormation of a cyclic product from a single molecule containing all the necessary functional groups.TBHP-induced iodocyclization of unsaturated ketoximes. acs.org
Microwave-Assisted SynthesisUse of microwave energy to accelerate reactions and improve yields.Synthesis of isoxazole derivatives via chalcones. benthamdirect.comabap.co.in

Recyclable Catalysts and Biocatalysis

The use of recyclable catalysts is a key aspect of sustainable chemistry, as it reduces costs and minimizes waste. In the synthesis of isoxazoles, a variety of recyclable catalysts have been employed.

Heteropolyacids (HPAs), such as H3PW11CuO40, have been shown to be efficient and reusable catalysts for the synthesis of isoxazole derivatives. tandfonline.comscilit.com These catalysts are environmentally friendly and can be easily recovered and reused multiple times without a significant loss of activity. tandfonline.com

Amine-functionalized cellulose (B213188), a biocatalyst, has been used in the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water. mdpi.com This biodegradable catalyst can be easily separated from the reaction mixture and reused. mdpi.com Similarly, polyethylene (B3416737) glycol (PEG-400) has been utilized as a recyclable promoter for the synthesis of isoxazolyl pyrroles in an aqueous medium. researchgate.net

Magnetic nanoparticles, such as Fe3O4@C-SO3H derived from pistachio peel biomass, have also been developed as highly efficient and recyclable catalysts for the synthesis of isoxazol-5(4H)-one derivatives. oiccpress.com The magnetic nature of these catalysts allows for their simple separation from the reaction mixture using an external magnet. Ag/SiO2 has also been reported as a recyclable catalyst for the synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones. researchgate.net

While the use of biocatalysts in the synthesis of isoxazol-4-ylmethanamine itself is not extensively documented, the application of amine-functionalized cellulose demonstrates the potential of biocatalysis in this area. mdpi.com Further research into enzymatic and whole-cell biocatalytic systems could lead to even more sustainable synthetic routes.

Table 3: Recyclable Catalysts in Isoxazole Synthesis
CatalystReactionKey FeaturesReference
Heteropolyacids (e.g., H3PW11CuO40)Condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochlorideEcofriendly, inexpensive, efficient, recyclable tandfonline.comscilit.com
Amine-functionalized celluloseThree-component synthesis of 3,4-disubstituted isoxazol-5(4H)-onesBiocatalyst, biodegradable, reusable mdpi.com
Polyethylene glycol (PEG-400)One-pot synthesis of functionalized isoxazolyl pyrrolesGreen promoter, recyclable researchgate.net
Magnetic nanoparticles (Fe3O4@C-SO3H)Synthesis of isoxazol-5(4H)-one derivativesHighly efficient, stable, easily separable and recyclable oiccpress.com
Ag/SiO2Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-onesRecyclable, reusable researchgate.net

Derivatization Strategies for this compound

The derivatization of this compound is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Derivatization can be targeted at either the amine group or the isoxazole ring.

Functionalization of the Amine Group

The primary amine group of this compound is a versatile handle for a wide range of chemical modifications. Standard amine functionalization reactions can be readily applied. These include, but are not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These functionalizations allow for the introduction of a diverse array of substituents, which can modulate the physicochemical properties of the molecule, such as its polarity, lipophilicity, and hydrogen bonding capacity.

Substitution on the Isoxazole Ring

The isoxazole ring itself can undergo substitution reactions, although the reactivity of specific positions depends on the existing substituents. The electron-withdrawing nature of the isoxazole ring generally makes it susceptible to nucleophilic attack, while electrophilic substitution is less favorable.

The reactivity of the C-5 position of the isoxazole ring is particularly noteworthy. For instance, the C-5 methyl group of 3,5-dimethylisoxazoles can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. clockss.org This regioselective substitution allows for the introduction of a wide range of functional groups at the C-5 position. clockss.org While this compound does not have a C-5 methyl group, this principle of activating a position on the ring for substitution is a key strategy.

Furthermore, the isoxazole ring can be a directing group for C-H activation and functionalization of adjacent aromatic rings. researchgate.net For example, rhodium-catalyzed ortho C-H alkynylation has been achieved using the isoxazole moiety as a directing group. researchgate.net

Table 4: Mentioned Chemical Compounds
Compound Name
(E)-4-benzylidene-3-methylisoxazol-5(4H)-one
3,4-disubstituted isoxazol-5(4H)-ones
3,5-dimethylisoxazoles
3-methyl-4-arylmethylene-isoxazol-5(4H)-one
4H-pyrrolo[2,3-d]oxazoles
5-(2H-azirin-2-yl)oxazoles
Ag/SiO2
Amine-functionalized cellulose
Fe3O4@C-SO3H
H3PW11CuO40
iodinated isoxazolines
This compound
isoxazolyl pyrroles
Polyethylene glycol (PEG-400)

Reaction Mechanisms and Computational Studies of Isoxazol 4 Ylmethanamine Chemistry

Elucidation of Reaction Pathways for Isoxazole (B147169) Formation

The construction of the isoxazole heterocycle is most prominently achieved through [3+2] cycloaddition reactions, though multi-component and rearrangement reactions also provide effective synthetic routes. Understanding the mechanisms of these transformations is crucial for the rational design and synthesis of isoxazole derivatives.

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (such as an alkyne or alkene) is a cornerstone of isoxazole synthesis. rsc.orgresearchgate.net The mechanism hinges on the in situ generation of the highly reactive nitrile oxide intermediate. nih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, the oxidation of aldoximes, and the dehydration of nitroalkanes. nih.gov For instance, aldoximes can be oxidized using reagents like sodium hypochlorite (B82951) or hypervalent iodine compounds to yield the corresponding nitrile oxide. rsc.orgrsc.org

Once generated, the nitrile oxide undergoes a cycloaddition reaction. Two primary mechanisms have been proposed for this transformation rsc.orgnih.gov:

Concerted Pericyclic Mechanism: This pathway involves a single transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. It is a [3+2] cycloaddition, a type of pericyclic reaction.

Stepwise Diradical Mechanism: This alternative pathway proceeds through a diradical intermediate, where bond formation occurs in a stepwise manner.

The intramolecular version of this reaction, known as Intramolecular Nitrile Oxide Cycloaddition (INOC), is a powerful strategy for constructing fused ring systems. mdpi.comnih.gov In INOC, the nitrile oxide and the dipolarophile are part of the same molecule, leading to the simultaneous formation of two rings. mdpi.com This approach can provide access to isoxazole substitution patterns that are difficult to achieve through intermolecular reactions due to steric and electronic effects. mdpi.com

Table 1: Common Methods for Nitrile Oxide Generation
PrecursorMethodTypical ReagentsReference
AldoximesOxidationSodium hypochlorite (bleach), (Diacetoxyiodo)benzene (PIDA), Oxone rsc.orgresearchgate.net
Hydroximoyl ChloridesDehydrohalogenationTriethylamine (Et3N), Sodium bicarbonate (NaHCO3) rsc.orgnih.gov
Primary NitroalkanesDehydrationPhenyl isocyanate, Di-tert-butyl dicarbonate (B1257347) (Boc2O) nih.gov

Multi-component reactions (MCRs) offer an efficient route to complex molecules like isoxazoles in a single step, minimizing waste and purification efforts. researchgate.net These reactions proceed through a cascade of intermediates. For example, a one-pot, three-component synthesis can involve the Sonogashira coupling of an acid chloride with a terminal alkyne, followed by a 1,3-dipolar cycloaddition with an in situ generated nitrile oxide. rsc.org

In other pathways, the reaction of aldehydes with primary nitro compounds can lead to isoxazoles via key intermediates like β-dinitro derivatives and isoxazoline-N-oxides. researchgate.net The specific intermediates formed, such as N-oxide intermediates, can be influenced by the reaction conditions and substituents, ultimately dictating the final product structure. rsc.org For instance, chalcones, which are α,β-unsaturated ketones, can serve as crucial intermediates in the synthesis of isoxazoles by reacting with hydroxylamine (B1172632) hydrochloride. derpharmachemica.com

The isoxazole ring can undergo fascinating rearrangement reactions, transforming it into other heterocyclic systems. A notable example is the base-catalyzed rearrangement of an isoxazole to an oxazole (B20620). rsc.org A proposed mechanism for this transformation involves an initial attack by the base, followed by a Neber-like rearrangement to form a highly strained azirine intermediate. This azirine is believed to exist in equilibrium with a nitrile ylide, which is a 1,3-dipole. This intermediate then undergoes a 6π electrocyclic ring closure to form the more stable oxazole ring. rsc.org

Another type of rearrangement, the Boulton–Katritzky rearrangement, has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This base-promoted recyclization transforms the isoxazole ring system into a different heterocyclic structure, such as a 1,2,3-triazole derivative. beilstein-journals.org Collision-induced dissociation studies in mass spectrometry have also revealed novel rearrangements of the isoxazole ring in metabolites, involving complex multi-step processes with five- and four-membered ring intermediates. nih.gov

Computational Chemistry Applications in Isoxazole Research

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the intricacies of isoxazole chemistry. These in silico studies provide a molecular-level understanding of reaction mechanisms, electronic structures, and the origins of selectivity. researchgate.netnih.gov

DFT calculations are widely used to map the potential energy surfaces of reactions involved in isoxazole synthesis. irjweb.com By calculating the energies of reactants, transition states, and products, chemists can determine activation energies and reaction enthalpies, providing a quantitative picture of the reaction pathway. researchgate.net Functionals such as B3LYP are commonly employed to optimize molecular geometries and predict electronic properties. researchgate.netirjweb.com

These studies can help distinguish between proposed mechanisms, such as the concerted versus stepwise pathways in nitrile oxide cycloadditions. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic nature of the reactants and the flow of electrons during the reaction. researchgate.netnih.gov

Table 2: Applications of DFT in Isoxazole Reaction Analysis
Computational TaskInformation GainedReference
Geometry OptimizationCalculates the lowest energy structure of reactants, intermediates, and products. irjweb.comnih.gov
Transition State SearchIdentifies the structure and energy of the highest point on the reaction pathway (activation energy). researchgate.net
Frequency CalculationsConfirms that optimized structures are true minima or transition states and provides thermodynamic data. researchgate.net
HOMO-LUMO AnalysisDetermines the frontier molecular orbitals to understand reactivity and electron demand. researchgate.netresearchgate.net

One of the most significant applications of DFT in this field is the prediction and rationalization of stereochemical outcomes. researchgate.net In the [3+2] cycloaddition to form isoxazoles, the orientation of the nitrile oxide relative to the dipolarophile determines the substitution pattern of the resulting ring (regioselectivity).

DFT calculations can accurately predict which regioisomer will be favored by comparing the activation energies of the different possible transition states. researchgate.netnih.gov The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. Global reactivity indices, derived from conceptual DFT, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), can also be used to predict the reactivity of the reactants and the direction of electron flow, further explaining the observed regioselectivity. researchgate.netnih.gov These theoretical predictions often show excellent agreement with experimental results, making DFT an invaluable predictive tool in synthetic planning. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior, stability, and interaction of molecules containing the isoxazole scaffold. While specific studies focusing solely on isoxazol-4-ylmethanamine are not extensively documented in public literature, the principles and findings from research on various isoxazole derivatives provide a clear framework for understanding its potential molecular behavior.

MD simulations are employed to explore the flexibility of the isoxazole ring and its substituents, predict the stability of different conformations, and understand how these molecules interact with biological targets such as proteins. mdpi.comfrontiersin.org These simulations track the movements of atoms over time, providing insights into the stability of ligand-receptor complexes, a critical aspect of drug design. mdpi.com For instance, studies on functionalized isoxazoles targeting bacterial proteins have used 100-nanosecond MD simulations to confirm the stability of the molecule within the active site of the protein. nih.gov The stability is often assessed by analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atomic positions. researchgate.net The results from these simulations are crucial for rationalizing the structure-activity relationships of isoxazole-based compounds and for designing new derivatives with enhanced pharmacological profiles. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Isoxazole Derivatives

Parameter Description Significance in Isoxazole Chemistry
RMSD (Root Mean Square Deviation) Measures the average distance between the atoms of the simulated molecule and a reference structure over time. Indicates the structural stability of the isoxazole ligand within a protein's binding pocket. Low, stable RMSD values suggest a stable complex. researchgate.net
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Highlights flexible regions of the isoxazole derivative and the interacting protein, identifying key residues for binding. researchgate.net
Binding Free Energy (e.g., MM/PBSA) Calculates the free energy of binding between the ligand and the protein. Quantifies the affinity of an isoxazole derivative for its target, helping to rank potential drug candidates.

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule that is accessible to a solvent. | Provides insight into the hydrophobic interactions and how the isoxazole compound is exposed to the solvent environment when bound to a receptor. researchgate.net |

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for the structural elucidation of isoxazole derivatives. These methods provide detailed information about the geometric and electronic properties of molecules, which is essential for understanding their reactivity and spectroscopic characteristics. nih.gov

DFT calculations are used to determine the optimized molecular geometry, including precise bond lengths and angles, of isoxazole compounds. ripublication.com A key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and polarizability. ripublication.com For example, a smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Furthermore, these calculations are used for Natural Bond Orbital (NBO) analysis and Mulliken population analysis, which describe the charge distribution across the molecule and detail donor-acceptor interactions. ripublication.comnih.gov In a study on 5-amino-3-methyl-isoxazole-4-carbohydrazide, a compound with structural similarities to this compound, DFT calculations at the B3LYP/6311++G(df,pd) level of theory were used to perform a conformational search and conduct a detailed NBO analysis to understand its bonding nature. nih.gov The calculated structural parameters and spectra are often compared with experimental data from X-ray crystallography, NMR, and IR spectroscopy to confirm the structure of newly synthesized compounds. nih.gov

Table 2: Parameters from Quantum Chemical Calculations for Isoxazole Derivatives

Calculated Parameter Description Relevance to Structural Elucidation
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Provides theoretical bond lengths, bond angles, and dihedral angles for comparison with experimental data (e.g., X-ray crystallography). ripublication.com
HOMO-LUMO Energy Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates the electronic excitability and chemical reactivity of the isoxazole molecule. ripublication.com
Mulliken Atomic Charges A method for estimating the partial atomic charges in a molecule. Helps to understand the electrostatic potential and identify nucleophilic/electrophilic sites within the isoxazole structure. ripublication.com
NBO (Natural Bond Orbital) Analysis Analyzes the filled and empty orbitals to describe bonding and intramolecular interactions. Elucidates charge transfer, hyperconjugation, and donor-acceptor interactions that stabilize the molecular structure. nih.gov

| Vibrational Frequencies | Theoretical calculation of molecular vibrations. | Predicts the positions of absorption bands in IR and Raman spectra, aiding in the characterization of the synthesized isoxazole compound. ripublication.com |

Catalytic Mechanisms in Isoxazole Transformations

Role of Metal Catalysts in Cycloadditions and Condensations

Metal catalysts play a pivotal role in the synthesis of the isoxazole ring, a core transformation in isoxazole chemistry. The most common and powerful method for constructing this heterocycle is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. rsc.org While this reaction can proceed without a catalyst, the use of metal catalysts, particularly copper(I), has become a cornerstone for achieving high efficiency, regioselectivity, and milder reaction conditions. rsc.orgnih.gov

Copper(I)-catalyzed cycloadditions, often referred to as a "click chemistry" approach, are highly effective for the reaction of terminal alkynes with in situ-generated nitrile oxides, leading specifically to 3,5-disubstituted isoxazoles in high yields. nih.goveresearchco.comthieme-connect.com This method avoids the formation of other regioisomers, which can be a problem in thermal, uncatalyzed reactions. beilstein-journals.org Beyond copper, other metals have been employed in sequences to produce isoxazoles. For instance, sequential catalysis using iron and palladium has been used to synthesize trisubstituted isoxazoles from propargylic alcohols. nih.gov Gold catalysts have also been shown to facilitate the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org These metal-catalyzed methods have significantly advanced the synthesis of structurally diverse isoxazole libraries for applications in drug discovery and materials science. rsc.org

Table 3: Metal Catalysts in the Synthesis of Isoxazole Derivatives

Metal Catalyst Reaction Type Substrates Product Type Significance
Copper(I) [3+2] Cycloaddition Terminal Alkynes + Nitrile Oxides 3,5-Disubstituted Isoxazoles High regioselectivity, high yields, mild conditions ("click chemistry"). eresearchco.comthieme-connect.com
Iron/Palladium Sequential Catalysis Propargylic Alcohols Trisubstituted Isoxazoles Uninterrupted multi-step sequence from readily available starting materials. nih.gov
Gold(III) Chloride Cycloisomerization α,β-Acetylenic Oximes Substituted Isoxazoles Efficient cyclization under moderate reaction conditions. organic-chemistry.org

| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Alkyne/Alkene-tethered Aldoximes | Fused/Polycyclic Isoxazoles | Catalytic generation of unstable nitrile oxides for intramolecular reactions. nih.gov |

Enzyme-Mimicking Catalysis and Biocatalytic Pathways

The principles of green chemistry have spurred interest in biocatalytic and enzyme-mimicking approaches for isoxazole transformations. These methods leverage the high selectivity and efficiency of biological systems to perform chemical reactions under environmentally benign conditions.

Biocatalysis involves the use of isolated enzymes or whole organisms to catalyze reactions. A notable example is the use of lipase (B570770) as a biocatalyst in a one-pot, multicomponent reaction to synthesize 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives in water at room temperature. researchgate.net This approach offers advantages such as excellent product yields, shorter reaction times, and an easy work-up procedure. researchgate.net Another relevant biocatalytic pathway is the metabolic transformation of isoxazole-containing compounds in biological systems. Enzymes, particularly cytochrome P450, can bioactivate the isoxazole ring or its substituents. nih.gov This process involves hydroxylation followed by oxidation, which can lead to the formation of reactive quinone species, demonstrating how enzymes can induce profound transformations of the isoxazole scaffold. nih.gov

Enzyme-mimicking catalysis is a field where synthetic molecules are designed to replicate the function of natural enzymes. These artificial enzymes can provide a hydrophobic binding domain and electrostatic stabilization to accelerate reactions. nih.gov While specific applications to isoxazole synthesis are emerging, the principles have been well-established. For example, modified polyethylenimines (as enzyme mimics) combined with thiazolium salts (as coenzyme mimics) have been shown to catalyze the benzoin (B196080) condensation with rate accelerations of over 3000-fold. nih.gov The application of such systems to isoxazole chemistry holds promise for developing novel and highly efficient catalytic transformations.

Table 4: Biocatalytic and Enzyme-Mimicking Pathways in Isoxazole Chemistry

Catalysis Type Catalyst/Enzyme Transformation Significance
Biocatalysis Lipase One-pot synthesis of isoxazole-5(4H)-ones Environmentally benign, high yields, reaction in water. researchgate.net
Biocatalytic Pathway Cytochrome P450 Metabolic bioactivation (hydroxylation/oxidation) Understanding the metabolism and potential toxicity of isoxazole-based drugs. nih.gov

| Enzyme-Mimicking | Polyethylenimines (Enzyme Mimic) + Thiazolium salts (Coenzyme Mimic) | Benzoin Condensation (Model Reaction) | Demonstrates the potential for creating artificial enzymes to catalyze complex organic reactions relevant to isoxazole chemistry. nih.gov |

Advanced Spectroscopic and Analytical Characterization of Isoxazol 4 Ylmethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed insight into the chemical environment, bonding, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural assessment of isoxazole (B147169) derivatives. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the integration of ¹H signals reveals the relative number of protons, and signal multiplicity (splitting pattern) indicates the number of neighboring protons.

In a typical ¹H NMR spectrum of an Isoxazol-4-ylmethanamine derivative, the protons on the isoxazole ring, the methylene (B1212753) group (-CH₂-), and the amine group (-NH₂) would exhibit characteristic chemical shifts. For example, the isoxazole ring protons typically appear in the aromatic region of the spectrum. The methylene protons adjacent to the isoxazole ring and the amine group would appear as a distinct signal, with its chemical shift influenced by these neighboring functional groups.

¹³C NMR spectra provide information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a separate signal. The chemical shifts of the carbons in the isoxazole ring are particularly informative for confirming the presence and substitution pattern of the heterocyclic core.

Detailed NMR data for various isoxazole derivatives have been reported in the literature. For instance, the analysis of compounds like 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one reveals specific shifts for the methylene chloride protons (CH₂Cl) at approximately 4.94 ppm and the N-methyl protons (N-CH₃) at 3.92 ppm in DMSO-d₆. mdpi.com Similarly, the ¹³C NMR spectrum shows corresponding signals for these groups at 35.9 ppm and 34.8 ppm, respectively. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Select Isoxazole Derivatives Data extracted from various solvents like CDCl₃ and DMSO-d₆.

Compound/Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
3-methylisoxazol-5(4H)-one derivative mdpi.com
> CH₃2.28 (s)11.7 mdpi.com
> H-vinyl7.85 (s)118.9 mdpi.com
3-(chloromethyl)isoxazol-5(4H)-one derivative mdpi.com
> CH₂Cl4.54 (s)35.7 mdpi.com
5-phenyl-3-(quinolin-2-yl)isoxazole beilstein-journals.org
> Isoxazole C5-H7.39 (s)98.6 beilstein-journals.org
> Isoxazole C=N-164.2 beilstein-journals.org
> Isoxazole C-O-170.6 beilstein-journals.org

Note: 's' denotes a singlet peak. Chemical shifts are dependent on the solvent and the specific molecular structure.

While 1D NMR provides information about the chemical environments, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com In the context of this compound, a COSY spectrum would show a correlation between the amine protons and the adjacent methylene protons, and between the methylene protons and any coupled protons on the isoxazole ring, thus confirming the -CH₂-NH₂ fragment and its attachment point. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comgithub.io An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For example, it would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of that same CH₂ carbon, providing unambiguous assignment. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J ¹H-¹³C correlations). youtube.comgithub.io This is particularly powerful for connecting different structural fragments. For instance, an HMBC spectrum could show a correlation from the methylene protons to the C4 carbon of the isoxazole ring, as well as to the other nearby ring carbons (C3 and C5), definitively establishing the connectivity of the methanamine group to the 4-position of the isoxazole ring. youtube.com It is also instrumental in identifying quaternary carbons (carbons with no attached protons) which are not visible in an HSQC spectrum. github.io

Together, these 2D techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C signals and the elucidation of the molecule's covalent framework.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit varying physical properties. Solid-State NMR (SS-NMR) is a key technique for studying polymorphism at a molecular level. nih.govirispublishers.com

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by these interactions, which are dependent on the molecule's orientation within the crystal lattice. irispublishers.com Consequently, different polymorphic forms of a compound, having distinct molecular packing and conformations, will produce different SS-NMR spectra. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to narrow the broad lines typically seen in solid samples. irispublishers.com The resulting high-resolution spectra can serve as a fingerprint for a specific polymorphic form. semanticscholar.org By comparing the ¹³C CPMAS spectra of different batches of an isoxazole derivative, one can identify the presence of different polymorphs or quantify mixtures of forms. irispublishers.com SS-NMR can thus provide crucial information about the crystal structure that is complementary to techniques like X-ray diffraction. dur.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the calculated masses of potential formulas, the correct molecular formula can be confidently assigned. beilstein-journals.orgnih.gov

For a derivative of this compound, HRMS would be used to confirm its elemental composition. For example, if a synthesized derivative is expected to have the formula C₁₉H₁₄N₂O, the theoretical exact mass for its protonated ion ([M+H]⁺) would be calculated. The HRMS instrument would then measure the actual m/z of the ion, and if it matches the theoretical value (e.g., calculated: 287.1179; found: 287.1182), it provides strong evidence for the proposed formula. beilstein-journals.org

Table 2: Example of HRMS Data for an Isoxazole Derivative (C₁₉H₁₄N₂O)

Ion FormulaCalculated Exact Mass (m/z)Found Exact Mass (m/z)Source
[C₁₉H₁₅N₂O]⁺ ([M+H]⁺)287.1179287.1182 beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions are then analyzed in a second mass analyzer. nih.gov

The fragmentation pattern is highly dependent on the molecule's structure, as bonds break at their weakest points or through characteristic rearrangement pathways. unito.it By interpreting the product ion spectrum, one can piece together the structure of the precursor ion. nih.gov

For this compound, fragmentation could be expected to occur at the C-C bond between the ring and the methylene group, or through the cleavage and rearrangement of the isoxazole ring itself. The resulting fragment ions would provide conclusive evidence for the presence of the isoxazole core and the methanamine side chain, and their specific connectivity. This technique is invaluable for distinguishing between isomers, which may have identical molecular weights but different structures and therefore different fragmentation patterns. unito.it

Imaging Mass Spectrometry (IMS) in Biological Contexts

Imaging Mass Spectrometry (IMS) is a powerful molecular imaging technology that allows for the mapping and spatial distribution of a wide range of molecules directly in tissue sections without the need for target-specific labels or antibodies. nih.govfrontiersin.orgmdpi.com This technique is particularly valuable in pharmaceutical research for visualizing the distribution of a drug candidate, such as this compound or its derivatives, and its metabolites within a biological system. mdpi.comnih.gov

The process involves mounting a thin tissue section onto a target plate, which is then raster-scanned by a laser in a mass spectrometer. nih.gov At each point, the laser desorbs and ionizes molecules from the tissue, and a mass spectrum is collected. By compiling the spectra from all points, a two-dimensional ion density map can be generated for any detected mass-to-charge ratio (m/z), effectively creating a molecular image of the compound's distribution within the tissue architecture. nih.govnih.gov

For isoxazole-based compounds, IMS can provide critical insights into:

Pharmacokinetics: Determining where the parent compound accumulates in target organs and tissues, as well as identifying regions of non-target accumulation. mdpi.com

Metabolism: Simultaneously mapping the spatial distribution of the parent drug and its biotransformed metabolites, offering a more complete picture of its disposition. mdpi.com

Target Engagement: Correlating the localization of the compound with specific cell populations or histological features within the tissue.

Modern IMS technologies, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, offer high sensitivity and spatial resolution, capable of distinguishing molecular distributions at a subcellular level. nih.govfrontiersin.org This capability is crucial for understanding the molecular mechanisms of action and for assessing the efficacy and potential toxicity of novel isoxazole derivatives in preclinical studies. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. mkuniversity.ac.innih.gov For this compound and its derivatives, these methods provide a molecular fingerprint that can confirm the presence of key structural features. researchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). lumenlearning.com The isoxazole ring and the aminomethyl group of this compound have characteristic absorption bands. For isoxazole derivatives, typical IR absorptions include C=N stretching in the 1580–1620 cm⁻¹ range and N-O stretching around 1405 cm⁻¹. tandfonline.comresearchgate.net The primary amine (-NH₂) of the methanamine group would be expected to show N-H stretching vibrations in the 3300-3500 cm⁻¹ region and N-H bending (scissoring) vibrations around 1600 cm⁻¹. libretexts.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds within aromatic rings. spectroscopyonline.com

The table below summarizes characteristic IR absorption frequencies for the functional groups found in this compound and its substituted derivatives.

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)Source(s)
Amine (N-H)Stretching (primary)3300 - 3500 (sharp) libretexts.org
Amine (N-H)Bending (scissoring)1590 - 1650 libretexts.org
Alkane (C-H)Stretching2850 - 3000 libretexts.org
Alkane (C-H)Bending1350 - 1470 libretexts.org
Isoxazole Ring (C=N)Stretching1580 - 1620 tandfonline.com
Isoxazole Ring (C=C)Stretching1491 - 1618 researchgate.net
Isoxazole Ring (N-O)Stretching~1405 researchgate.net
Aromatic Ring (C-H)Stretching3000 - 3100 libretexts.org
Aromatic Ring (C-C)In-ring stretching1400 - 1600 libretexts.org

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mkuniversity.ac.inhamdard.edu.pk For novel compounds like derivatives of this compound, single-crystal XRD analysis provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. mkuniversity.ac.inscispace.com

The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots, which is recorded. hamdard.edu.pk The positions and intensities of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. hamdard.edu.pk

XRD studies on isoxazole derivatives have been instrumental in confirming their synthesized structures. For instance, research on novel isoxazole compounds has utilized XRD to determine key structural parameters, confirming the planarity of the isoxazole ring and the relative orientation of its substituents. scispace.com The data obtained from XRD is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and can influence the compound's physical properties. scispace.comnih.gov

Below is a table summarizing crystallographic data obtained for representative isoxazole derivatives, illustrating the type of information yielded by an XRD analysis.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Source(s)
5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-flurophenyl)-isoxazoleTriclinicP15.9350(6)10.1850(14)14.8270(2) scispace.com
(4Z)-4-((Z)-3-chloro-3-(4-chlorophenyl)allylidene)-3-methylisoxazol-5(4H)-oneMonoclinicP21/c13.911(3)7.4250(15)12.185(3) tandfonline.com
(Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one (Molecule A)MonoclinicP21/c15.659(3)7.822(2)15.688(3) nih.gov
(Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one (Molecule B)MonoclinicP21/c15.659(3)7.822(2)15.688(3) nih.gov

Chromatographic Methods for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable in the synthesis and analysis of this compound and its derivatives for isolating products, determining purity, and quantifying components in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. nih.govamazonaws.com It is widely used for the separation, identification, and quantification of isoxazole derivatives. bldpharm.comnih.gov The method relies on a stationary phase (typically a column packed with silica-based particles) and a liquid mobile phase that is pumped through the column at high pressure. amazonaws.com

Reverse-phase HPLC is the most common mode used for compounds like this compound. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water, often with a buffer. nih.gov The separation is based on the differential partitioning of the analytes between the two phases.

HPLC methods are crucial for:

Purity Assessment: Determining the percentage purity of a synthesized compound by separating it from starting materials, byproducts, and degradation products.

Quantitative Analysis: Measuring the concentration of a compound in a sample, such as in biological fluids for pharmacokinetic studies. nih.gov

Preparative Separation: Isolating pure enantiomers or specific compounds from a reaction mixture. nih.gov

The following table presents typical HPLC conditions used for the analysis of an isoxazole derivative, sulfisoxazole.

ParameterConditionSource(s)
ColumnMicroparticulate (10 µm) nih.gov
Mobile Phase32/68 (v/v) Methanol / Sodium Acetate (B1210297) Buffer (0.01 mol/L, pH 4.7) nih.gov
Flow Rate1.2 mL/min nih.gov
DetectionUV absorbance at 254 nm nih.gov
Internal StandardN4-acetylsulfamethoxazole nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn It is primarily used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many isoxazole derivatives, a derivatization step may be required to increase their volatility. gdut.edu.cn

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and affinity for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification. rsc.org

GC-MS is particularly useful for:

Structure Confirmation: The mass spectrum provides information about the molecular weight and fragmentation of the analyte, which helps in elucidating its structure.

Impurity Profiling: Identifying and quantifying trace-level impurities in a sample.

Metabolite Identification: Analyzing derivatized metabolites in biological samples.

For example, in the characterization of newly synthesized 3,5-diphenyl-4-(phenylselenyl)isoxazole, GC-MS was used to determine its mass-to-charge ratio (m/z), confirming the molecular ion at 377. rsc.org

Applications of Isoxazol 4 Ylmethanamine in Material Science and Supramolecular Chemistry

Design and Synthesis of Novel Materials with Isoxazole (B147169) Moieties

The incorporation of isoxazole moieties into material structures is a growing area of research, driven by the ring's unique electronic and geometric properties. The isoxazole scaffold's ability to participate in various chemical transformations makes it a valuable building block for designing materials with tailored functionalities. rsc.orgresearchgate.net Specifically, functional groups at the 4-position can be leveraged to integrate the isoxazole core into larger molecular and macromolecular architectures.

The isoxazole moiety can be incorporated into polymers either as a pendant group or within the main chain. Research has demonstrated the polymerization of vinyl-substituted isoxazoles to create polymers with pendant heterocyclic rings. For instance, 3,5-dimethyl-4-vinylisoxazole has been successfully polymerized in the presence of radical initiators, showcasing a straightforward method for creating isoxazole-functionalized macromolecules. researchgate.net

The methanamine group in isoxazol-4-ylmethanamine provides a reactive handle for various polymer modification strategies. It can be used to:

Graft onto existing polymers: The amine group can react with polymers containing electrophilic groups (e.g., acid chlorides, epoxides) to attach the isoxazole moiety.

Act as a monomer: this compound can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, embedding the isoxazole ring directly into the polymer backbone.

Initiate polymerization: The amine functionality could potentially be used to initiate certain types of ring-opening polymerizations.

These approaches allow for the engineering of polymers with properties influenced by the isoxazole unit, such as altered thermal stability, solubility, and electronic characteristics. Polyisoxazoles derived from fatty acid-based monomers have also been synthesized, demonstrating the versatility of isoxazole chemistry in creating bio-based polymers. rsc.org

Isoxazole Monomer Polymerization Method Resulting Polymer Structure Potential Applications
3,5-Dimethyl-4-vinylisoxazoleRadical PolymerizationPolymer with pendant isoxazole rings researchgate.netSpecialty plastics, functional coatings
Dinitrile-N-oxide and Diyne (fatty acid-derived)Thermal CycloadditionPolyisoxazole (linear, cyclic, branched) rsc.orgBio-based materials, elastomers
This compound (hypothetical)Step-growth polymerization with diacidsPolyamide with isoxazole in the main chainHigh-performance fibers, engineering plastics

This table presents examples of isoxazole-containing polymers and illustrates the potential of this compound in macromolecular engineering.

The distinct electronic properties and rigid, planar structure of the isoxazole ring make it an attractive component for advanced functional materials. nih.gov These materials are designed to exhibit specific responses to external stimuli, making them suitable for applications in electronics and optics.

Liquid Crystals: The incorporation of heterocyclic units like isoxazole is a well-established strategy in the design of thermotropic liquid crystals. arkat-usa.org The isoxazole ring contributes to the molecular polarity and rigidity necessary for the formation of mesophases. The presence of the isoxazole group can increase polar interactions between molecules, influencing the type and stability of the liquid crystalline phase, such as nematic and smectic phases. arkat-usa.orgresearchgate.net By attaching appropriate mesogenic groups to the this compound core, it is possible to design new liquid crystalline materials.

Organic Electronics: Isoxazole-based compounds are being explored for their potential in organic electronics. nih.gov The electron-rich heterocycle can be a component of organic semiconductors or fluorescent materials. The specific substitution pattern on the isoxazole ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material Type Isoxazole Derivative Example Key Property Source
Liquid Crystal5-aryl-3-(4-alkoxyphenyl)isoxazolesFormation of nematic and smectic C phases arkat-usa.orgresearchgate.net
Liquid Crystal3,5-diarylisoxazolesSmectic A mesophase researchgate.net
Fluorescent MaterialStyrylisoxazoles with nitro groupsSolvent-dependent absorption and emission researchgate.net

This table summarizes examples of advanced functional materials incorporating isoxazole moieties.

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The isoxazole ring, with its defined geometry and potential for specific intermolecular interactions, is a valuable component in the construction of complex supramolecular architectures.

Self-assembly is the spontaneous organization of molecules into ordered structures. The this compound unit possesses features that can direct self-assembly processes. The isoxazole ring has a significant dipole moment, and the methanamine group can act as both a hydrogen bond donor and acceptor. These directional interactions can guide molecules to form well-defined aggregates, such as sheets, fibers, or more complex patterns. The electrochemical assembly of isoxazoles via multicomponent domino reactions represents a modern approach to creating these complex heterocyclic structures from simple precursors. nih.govresearchgate.netrsc.org

In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. Isoxazole derivatives have been successfully integrated into host systems to act as recognition sites for specific guests. A notable example is the incorporation of isoxazole units onto a calix core.ac.ukarene scaffold. researchgate.netcore.ac.ukmaynoothuniversity.ie Calixarenes are macrocyclic molecules that can form complexes with various ions and neutral molecules. By attaching isoxazole moieties to the lower rim of the calixarene, researchers have created chemosensors capable of selectively detecting metal ions.

Isoxazole-based Scaffolds in Catalysis and Sensing

The unique structural and electronic features of the isoxazole scaffold make it a promising platform for the development of catalysts and sensors. nih.gov The nitrogen and oxygen heteroatoms can act as coordination sites for metal ions, while the aromatic ring can be functionalized to tune reactivity and selectivity.

In the field of sensing, isoxazole-functionalized calix core.ac.ukarenes have demonstrated selective and sensitive recognition of copper(II) ions. researchgate.netcore.ac.ukmaynoothuniversity.ie In these systems, a fluorophore (like pyrene or anthracene) is also attached to the calixarene. Upon binding of Cu²⁺ ions to the isoxazole recognition sites, the fluorescence of the host molecule is dramatically quenched, providing a clear signal for the presence of the metal ion. core.ac.ukmaynoothuniversity.ie This "turn-off" sensing mechanism is highly effective for detecting specific analytes in a mixture.

For catalysis, isoxazole derivatives can be used to create ligands for transition metal catalysts. Iron(III), cobalt(II), nickel(II), and copper(II) complexes supported on polystyrene-bound isoxazole resins have shown significant efficiency in various oxidative processes. smolecule.com The this compound unit is particularly well-suited for this application, as the amine group can be used to covalently attach the isoxazole scaffold to a solid support, such as a polymer resin or silica (B1680970). This immobilization facilitates catalyst recovery and reuse, which is a key principle of green chemistry. Furthermore, the development of photoredox catalysis for synthesizing isoxazole derivatives offers an environmentally benign route to these valuable scaffolds. mdpi.com

Application Host/Scaffold Target Analyte/Substrate Mechanism Source
SensingPyrene-isoxazole-calix core.ac.ukarene (PIC)Copper(II) ionsFluorescence quenching researchgate.netcore.ac.ukmaynoothuniversity.ie
SensingAnthracene-isoxazole-calix core.ac.ukarene (AIC)Copper(II) ionsFluorescence quenching researchgate.netcore.ac.ukmaynoothuniversity.ie
CatalysisPolystyrene-bound isoxazole resinsVarious organic substratesTransition metal complexation for oxidation smolecule.com

This table highlights the application of isoxazole-based scaffolds in sensing and catalysis.

Development of Catalytic Systems

While direct catalytic applications of this compound are not extensively documented in dedicated studies, the broader family of isoxazole derivatives is integral to the synthesis of various catalytic systems. Transition metal catalysts, particularly those based on palladium and iron, have been employed in sequences to synthesize complex trisubstituted isoxazoles. nih.gov The isoxazole core itself can be synthesized through various catalytic methods, including copper-catalyzed 1,3-dipolar cycloadditions. nih.govrsc.org

Research has demonstrated the use of hypervalent iodine(III) species to efficiently catalyze the intramolecular oxidative cycloaddition of aldoximes, leading to polycyclic isoxazole derivatives with yields up to 94%. mdpi.com Furthermore, various catalysts have been developed for the synthesis of isoxazol-5(4H)-one derivatives, a related class of compounds. These include amine-functionalized cellulose (B213188), sodium malonate, and magnetic sulfonated polysaccharides, often employed in environmentally benign, multi-component reactions. researchgate.netniscpr.res.inrsc.org These green chemistry approaches highlight the ongoing development of efficient and sustainable methods for producing isoxazole-based compounds that can serve as ligands or key structural motifs in larger catalytic architectures. rsc.orgmdpi.com

Table 1: Examples of Catalytic Systems for Isoxazole Derivative Synthesis

Catalyst TypeReactionKey Features
Hypervalent iodine(III) speciesIntramolecular oxidative cycloaddition of alkyne-tethered aldoximesForms polycyclic isoxazoles in high yields (up to 94%). mdpi.com
Amine-functionalized celluloseThree-component synthesis of isoxazol-5(4H)-onesEmploys green chemistry principles with good to high yields at room temperature. researchgate.net
Sodium malonateThree-component cyclocondensation for isoxazol-5(4H)-onesEfficient organocatalyst used in water as a green solvent. niscpr.res.in
Magnetic sulfonated polysaccharidesThree-component synthesis of 4-(2-pyrrolyl)methylene-isoxazole-5-onesSolid acid catalyst, enabling synthesis of potential anti-cancer agents. rsc.org
Copper(I)1,3-dipolar cycloaddition of nitrile oxides and terminal acetylenesRegioselective, one-pot synthesis of 3,5-disubstituted isoxazoles. nih.gov

Fluorescent Probes and Tags

The isoxazole scaffold is a component in the design of novel fluorescent molecules. nih.govnih.gov While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence is diminished in concentrated solutions or the solid state, researchers are exploring isoxazole derivatives for applications requiring strong emission under such conditions. nih.gov For instance, the introduction of a fluorine substituent into 3,5-diarylisoxazoles has been shown to increase fluorescence intensity. nih.gov

The reductive cleavage of the N–O bond in isoxazoles can be achieved using transition metals to yield enaminoketones, which can then be complexed with boron trifluoride (BF₃) to create highly fluorescent boron complexes. nih.govnih.gov Some of these boron ketoiminates (BKIs) derived from fluorinated isoxazoles exhibit aggregation-induced emission (AIE), a desirable property for bio-probes and material science. nih.gov

Isoxazole derivatives have been incorporated into chemosensors for ion detection. For example, fluorescent probes built on an isoxazole-dihydropyridine (IDHP) scaffold have been developed. researchgate.netnih.gov In other research, isoxazole nuclei have been attached to a calix researchgate.netarene scaffold along with fluorogenic reporters like pyrene and anthracene to create selective fluorescent sensors for copper(II) ions. maynoothuniversity.ie These sensors exhibit significant quenching of their fluorescence emission upon binding with copper(II). maynoothuniversity.ie The isoxazole moiety's inherent photochemical reactivity also allows it to be used as a minimalist, native photo-cross-linker for chemoproteomic studies, activated by UV light to form covalent bonds with proteins. wikipedia.orgnih.gov

Table 2: Photophysical Properties of Selected Isoxazole-Based Fluorescent Systems

Compound / SystemTarget Application / AnalyteExcitation Max (λ_ex)Emission Max (λ_em)Key Feature
3,5-diaryl-4-fluoroisoxazolesGeneral FluorophoreNot specifiedNot specifiedFluorine substitution increases fluorescence intensity. nih.gov
α-Fluorinated boron ketoiminates (F-BKIs)AIE FluorophoreNot specifiedNot specifiedExhibit aggregation-induced emission (AIE). nih.gov
Anthracene-isoxazole-calix researchgate.netarene (AIC)Copper(II) ion sensingNot specifiedNot specifiedFluorescence is dramatically quenched upon binding Cu²⁺. maynoothuniversity.ie
Pyrene-isoxazole-calix researchgate.netarene (PIC)Copper(II) ion sensingNot specifiedNot specifiedSelective and sensitive for Cu²⁺ recognition. maynoothuniversity.ie
Isoxazole-dihydropyridine (IDHP) conjugatesMDR-1 transporter bindingNot specifiedNot specifiedTethered to fluorescent moieties for use as biological probes. researchgate.netnih.gov

Medicinal Chemistry and Biological Activity of Isoxazol 4 Ylmethanamine Derivatives

Role as Lead Compounds in Drug Development

Isoxazole (B147169) derivatives are considered privileged structures in medicinal chemistry and frequently serve as lead compounds in the drug development process. rsc.orgresearchgate.net A lead compound is a chemical starting point for the creation of a new drug, possessing some desirable biological activity but requiring modification to enhance efficacy, selectivity, or pharmacokinetic properties. The isoxazole nucleus is a key pharmacophore in several clinically approved drugs, including the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Sulfamethoxazole. nih.govresearchgate.netnih.gov

The versatility of the isoxazole ring allows for structural modifications at various positions, enabling chemists to create large libraries of derivatives with diverse biological profiles. rsc.orgnih.govresearchgate.net Researchers utilize this scaffold to design molecules that can interact with specific biological targets, aiming to develop new therapeutic agents with improved potency and reduced toxicity. nih.govnih.gov For instance, the substitution of different groups on the isoxazole ring has been shown to impart a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. nih.govwisdomlib.org The development of novel synthetic strategies continues to facilitate the creation of more complex and bioactive isoxazole derivatives, underscoring their importance in modern pharmaceutical research. rsc.orgresearchgate.netsemanticscholar.org

Modulation of Biological Pathways and Mechanisms

The therapeutic effects of isoxazole derivatives stem from their ability to modulate various biological pathways through specific interactions with cellular targets like receptors and enzymes.

Isoxazole derivatives have demonstrated the ability to bind to a variety of receptors, thereby modulating their activity. A notable example is their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in the central nervous system. researchgate.netnih.gov Certain isoxazole-4-carboxamide derivatives act as potent modulators of AMPA receptors. researchgate.netnih.gov These compounds can bind to allosteric sites, which are regulatory sites distinct from the primary glutamate-binding domain. researchgate.net This interaction can lead to potent inhibition of receptor activity. For example, electrophysiological studies on isoxazole-4-carboxamide derivatives CIC-1 and CIC-2 showed they could reduce AMPA receptor-mediated currents by as much as 8-fold and 7.8-fold, respectively. researchgate.netnih.gov This modulation of AMPA receptors highlights the potential for developing treatments for neurological disorders and chronic pain. nih.govnih.gov

The mechanism of action for isoxazole derivatives is diverse and depends on the specific molecular structure and the biological context. In cancer therapy, these compounds have been shown to induce their effects through multiple pathways. nih.govtandfonline.com

Key mechanisms of action for anticancer activity include:

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. nih.govtandfonline.com For instance, a compound identified as 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was found to increase the expression of caspases and Fas, key proteins in the apoptotic pathway. nih.gov

Enzyme Inhibition: Isoxazoles can inhibit enzymes crucial for cancer cell survival and proliferation. nih.govtandfonline.com This includes the inhibition of protein kinases, topoisomerase, and aromatase. nih.govtandfonline.com

Tubulin Polymerization Disruption: Some derivatives interfere with the formation of microtubules by disrupting tubulin polymerization, a process essential for cell division. nih.govtandfonline.com

In the context of immunomodulation, certain derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have been shown to modulate T-cell and B-cell levels, suggesting potential applications in treating autoimmune diseases or as vaccine adjuvants. mdpi.com

Pharmacological Activities of Isoxazole Derivatives

The structural diversity of isoxazole-based compounds has led to the discovery of a broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net

The isoxazole scaffold is a component of several clinically used antibiotics, including Sulfamethoxazole, Cloxacillin, and Dicloxacillin (B1670480). researchgate.net Research has continually demonstrated the potential of novel isoxazole derivatives against a wide range of pathogens. researchgate.netscholarsresearchlibrary.com

Studies have shown that newly synthesized isoxazole derivatives exhibit significant inhibitory activity against various microbial strains. scholarsresearchlibrary.comresearchgate.net For example, certain chalcone-based isoxazole derivatives have demonstrated potent antibacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 1 µg/mL, which was more potent than the standard drug ciprofloxacin in that particular study. nih.gov Other synthesized derivatives have shown noteworthy effects against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. scholarsresearchlibrary.com

In terms of antifungal activity, various isoxazole derivatives have been effective against fungal strains like Candida albicans and Aspergillus niger. scholarsresearchlibrary.comnih.gov Some dihydropyrazole derivatives containing an isoxazole ring showed excellent antifungal activity, with one compound having an IC50 value of 2 ± 1 µg/mL. nih.gov The antiviral potential of isoxazole derivatives has also been explored, with some compounds showing activity against viruses like HIV. nih.govscholarsresearchlibrary.com

Table 1: Selected Antimicrobial Activity of Isoxazole Derivatives

Compound Series Target Organism Activity Metric Result Reference
Isoxazole-based Chalcones Bacteria MIC 1 µg/mL nih.gov
Isoxazole-based Dihydropyrazoles Fungi IC50 2 ± 1 µg/mL nih.gov
Thiazolo-isoxazole fused isatin derivatives S. aureus, B. cereus MIC 31.25 - 62.5 µg/mL researchgate.net

Isoxazole derivatives have gained significant attention for their anticancer potential, often with the benefit of fewer side effects compared to existing therapies. nih.govespublisher.com They have been shown to be effective against various cancer cell lines, including those from breast, lung, colon, and cervical cancers. nih.govnih.govnih.gov

The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in tumor progression. nih.govtandfonline.com For instance, isoxazole-functionalized chromene derivatives have demonstrated potent cytotoxicity against human lung (A549), colon (COLO 205), and breast (MDA-MB 231) cancer cell lines, with IC50 values often below 12 µM. nih.gov Similarly, certain isoxazoles linked to a 2-phenylbenzothiazole moiety displayed significant activity against human breast (MCF-7), lung (A549), and colon (Colo-205) cancer cells. nih.gov Research has also highlighted that the introduction of specific chemical groups, such as a trifluoromethyl group, can enhance the cytotoxic activity of these derivatives. nih.gov Natural products containing an isoxazoline (B3343090) ring have also been identified as having anticancer properties. bohrium.com

Table 2: Selected Anticancer Activity of Isoxazole Derivatives

Compound Series Cancer Cell Line Activity Metric Result Reference
Isoxazole functionalized chromenes A549, COLO 205, MDA-MB 231 IC50 < 12 µM nih.gov
Isoxazoles linked to 2-phenylbenzothiazole MCF-7, A549, Colo-205 IC50 11–43 µM nih.gov
Isoxazole-based dihydropyrazoles Not specified IC50 2 ± 1 µg/mL and 4 ± 1 µg/mL nih.gov
Phenyl-isoxazole–carboxamide analogues HeLa (Cervical Cancer) IC50 0.91 ± 1.03 µM nih.gov

Anti-inflammatory Properties

The isoxazole scaffold is a key component in a variety of compounds exhibiting significant anti-inflammatory and immunomodulatory effects. mdpi.comnih.gov Derivatives of isoxazol-4-ylmethanamine have been investigated for their potential to mitigate inflammatory processes, often showing efficacy comparable or superior to established drugs. mdpi.comresearchgate.net These compounds typically exert their effects by modulating the production of pro-inflammatory cytokines and interfering with cellular signaling pathways involved in the inflammatory response. mdpi.comnih.gov

A notable example is the isoxazole derivative MZO-2, which has demonstrated potent anti-inflammatory activity in several preclinical models. nih.gov In a carrageenan-induced paw inflammation model in mice, MZO-2 showed a strong inhibitory effect. When applied topically as an ointment, it was highly effective in reducing ear edema in a mouse model of contact sensitivity, with efficacy comparable to the reference drug tacrolimus. nih.gov Further studies on MZO-2 revealed that it moderately suppresses the induction phase of delayed-type hypersensitivity to ovalbumin, though it had no effect on the humoral immune response to sheep red blood cells. nih.gov

The mechanism of action for many anti-inflammatory isoxazole derivatives involves the inhibition of key inflammatory mediators. For instance, indolyl–isoxazolidines have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines. mdpi.comnih.gov This inhibition of critical pro-inflammatory cytokines points to the therapeutic potential of these compounds in inflammatory conditions. mdpi.com Similarly, some derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit LPS-induced TNF-α production in human whole blood cell cultures. nih.gov

Research into chalcone-derived isoxazoles has also yielded compounds with significant anti-inflammatory activity. scholarsresearchlibrary.comijpca.org In studies using the carrageenan-induced rat paw edema model, certain isoxazole derivatives, particularly those with a methoxy group substitution, were identified as the most active compounds. scholarsresearchlibrary.com

Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives

Compound/ClassModel/AssayKey FindingsReference
MZO-2Carrageenan-induced paw inflammation (mice)Potent inhibitory effect. nih.gov
MZO-2Contact sensitivity to oxazolone (mice)Effective reduction of ear edema, comparable to tacrolimus. nih.gov
Indolyl–isoxazolidinesLPS-induced cytokine production (macrophage cells)Significant inhibition of TNF-α and IL-6. mdpi.comnih.gov
Chalcone-derived Isoxazoles (TPI-7, TPI-13)Carrageenan-induced rat paw edemaMost active compounds in the series, attributed to methoxy group substitution. scholarsresearchlibrary.com
5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivativesLPS-induced TNF-α production (human whole blood)Demonstrated inhibitory activity. nih.gov

Neuroprotective and Central Nervous System (CNS) Activity

Isoxazole derivatives have emerged as promising candidates in the search for treatments for a range of central nervous system disorders, including neurodegenerative diseases. nih.gov Their neuroprotective effects are often attributed to their ability to counteract oxidative stress, modulate neurotransmitter systems, and reduce neuroinflammation. nih.govfrontiersin.org

Derivatives of isoxazole-4-carboxamide have been studied for their modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical in nociceptive transmission. nih.govresearchgate.net Compounds CIC-1 and CIC-2, for example, were found to be potent inhibitors of AMPA receptor activity, significantly reducing receptor-mediated currents. nih.gov This suggests their potential as non-opioid analgesics for managing chronic pain. nih.govnih.gov

In the context of neurodegenerative diseases, isoxazole-substituted chromans have shown high in vitro neuroprotective activity against oxidative stress-induced neuronal cell death. nih.gov Many of these compounds displayed EC₅₀ values below 1 μM and lacked cytotoxicity. The neuroprotective efficacy was influenced by the substitution pattern on the isoxazole ring, with 3-aryl-5-(chroman-5-yl)-isoxazoles exhibiting particularly high activity. nih.gov

Furthermore, specific isoxazole derivatives have been investigated for their potential in treating Alzheimer's and Parkinson's diseases. Isoxazole-based compounds are being explored for their ability to inhibit monoamine oxidase B (MAO-B), a target in Parkinson's disease therapy. ijpca.org For Alzheimer's disease, isoxazole derivatives are considered effective against the condition. nih.gov

Table 2: Neuroprotective and CNS Activity of Selected Isoxazole Derivatives

Compound/ClassTarget/ModelKey FindingsReference
Isoxazole-4-carboxamide derivatives (CIC-1, CIC-2)AMPA ReceptorsPotent inhibition of AMPA receptor-mediated currents, suggesting analgesic potential. nih.gov
Isoxazole-substituted chromansOxidative stress-induced neuronal death (HT22 cells)High neuroprotective activity (EC₅₀ < 1 μM) with low cytotoxicity. nih.gov
Phenyl substituted isoxazole carbohydrazidesMonoamine Oxidase B (MAO-B)Potent and selective inhibition of MAO-B, indicating potential for Parkinson's disease treatment. ijpca.org

Other Biological Activities (e.g., Antidiabetic, Antiparasitic, Antioxidant)

The versatility of the isoxazole scaffold extends to a range of other biological activities, including antidiabetic, antiparasitic, and antioxidant effects. nih.govmdpi.com

Antidiabetic Activity: Isoxazole derivatives have been identified as having significant potential in the management of diabetes. mdpi.comresearchgate.net A novel isoxazole derivative, C45, derived from the flavonoid kaempferol, demonstrated a remarkable ability to improve glucose consumption in insulin-resistant liver cells (HepG2) with an EC₅₀ value of 0.8 nM. researchgate.net The proposed mechanism involves the activation of the AMPK/PEPCK/G6Pase pathway, which enhances the phosphorylation of AMP-activated protein kinase (AMPK) and reduces the levels of key enzymes involved in gluconeogenesis. researchgate.net This highlights the potential of isoxazole-based compounds as candidates for new antidiabetic drugs. researchgate.netijper.org

Antiparasitic Activity: Research has shown that isoxazole derivatives possess activity against various parasites. For instance, certain derivatives have demonstrated potent antileishmanial activity against Leishmania amazonensis and L. braziliensis, with some compounds exhibiting IC₅₀ values in the low micromolar range without being cytotoxic to host cells. mdpi.com Structure-activity relationship (SAR) analyses have indicated that specific substitutions, such as trimethoxy and methylenedioxy groups, are crucial for this antileishmanial activity. mdpi.com

Antioxidant Activity: Many isoxazole derivatives exhibit antioxidant properties, which are beneficial in combating oxidative stress associated with numerous diseases. nih.govmdpi.comnih.govresearchgate.net A study on isoxazole-based chalcones and their subsequent cyclized isoxazole derivatives revealed significant antioxidant activity. ijpca.org Similarly, novel series of indolyl isoxazole derivatives have been synthesized and evaluated for their antioxidant potential. nih.gov In one study, a curcumin isoxazole derivative showed superior antioxidant activity compared to curcumin itself, with an EC₅₀ value of 8 µM in a DPPH bioassay. mdpi.com The antioxidant capacity is often linked to the substitution pattern on the isoxazole and associated phenyl rings, with electron-donating groups enhancing the activity. nih.gov

Table 3: Other Biological Activities of Isoxazole Derivatives

ActivityCompound/ClassModel/AssayKey FindingsReference
AntidiabeticC45 (Kaempferol derivative)Insulin-resistant HepG2 cellsImproved glucose consumption (EC₅₀ = 0.8 nM) via activation of the AMPK pathway. researchgate.net
AntiparasiticIsoxazole derivativesLeishmania amazonensis & L. braziliensisSignificant inhibitory activity with IC₅₀ values as low as 1.2 µM. mdpi.com
AntioxidantCurcumin isoxazole derivativeDPPH radical scavenging assayPotent antioxidant activity (EC₅₀ = 8 µM), superior to curcumin. mdpi.com
AntioxidantIndolyl isoxazole derivativesVarious antioxidant assaysDemonstrated significant antioxidant potential. nih.gov

Design of Peptidomimetics and Conformationally Constrained Scaffolds

The this compound moiety and related isoxazole structures serve as valuable scaffolds in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. wjarr.commdpi.com The rigid, planar nature of the isoxazole ring allows it to act as a conformational constraint, locking the appended peptide chains into specific spatial orientations. nih.govresearchgate.net

The use of isoxazole derivatives as unnatural amino acids is a key strategy in this field. nih.gov For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a bifunctional isoxazole derivative, has been successfully incorporated into peptide chains using solid-phase peptide synthesis. nih.govmdpi.com As a β-amino acid, it introduces a different spacing and geometry compared to natural α-amino acids, leading to the formation of unique secondary structures within hybrid α/β-peptides. wjarr.comnih.gov This approach opens possibilities for creating new classes of bioactive peptides with tailored conformations. nih.gov

Stabilization of Specific Turn Conformations

A primary goal in using constrained scaffolds like isoxazole is to stabilize specific secondary structures, particularly turn conformations such as β-turns and α-turns. wjarr.comnih.gov These turns are crucial structural motifs involved in many biological recognition processes, including protein-protein interactions. wjarr.com

Research has demonstrated that bicyclic unnatural γ-amino acids containing an isoxazoline ring (a partially saturated analog of isoxazole) can effectively stabilize α-turn conformations in model peptides. nih.gov The constrained bicyclic system forces the peptide backbone to adopt a specific fold. In one study, an isoxazoline scaffold was used to replace two amino acids in a five-residue α-turn, successfully inducing the formation of a stable 12-membered pseudo-cycle stabilized by a hydrogen bond. nih.gov Similarly, peptidomimetics incorporating the isoxazoline ring have also been reported as effective β-turn mimics. nih.gov The ability to precisely engineer these turn structures makes isoxazole-based scaffolds powerful tools for designing molecules that can mimic or disrupt biological interactions dependent on such conformations. wjarr.com

Interaction with Protein-Protein Interfaces

The isoxazole ring is a privileged scaffold for developing small-molecule inhibitors of protein-protein interactions (PPIs), which are often characterized by large and relatively flat binding surfaces. nih.govacs.orgdovepress.com The 3,5-dimethylisoxazole motif, in particular, has been identified as an effective mimic of acetylated lysine (KAc). nih.govnih.govresearchgate.net This is highly significant because the recognition of acetylated lysine by bromodomain proteins is a critical PPI in epigenetic regulation and a key target in cancer and inflammation research. nih.govacs.org

A prominent example is the development of Bromodomain and Extra-Terminal domain (BET) inhibitors. nih.govnih.govresearchgate.net Fragment-based screening identified an amino-isoxazole fragment as a micromolar inhibitor of the BET family protein BRD4. nih.govresearchgate.net Through structure-based design, this fragment was elaborated into novel and potent isoxazole-containing scaffolds, such as isoxazole azepines and benzo[d]isoxazoles. nih.govacs.org X-ray crystallography has confirmed that the isoxazole moiety fits into the acetyl-lysine binding pocket of the bromodomain, with the nitrogen and oxygen atoms forming key hydrogen bonds that mimic the interactions of the acetylated lysine side chain. acs.orgnih.gov This work has led to the development of potent BET inhibitors with cellular activity and in vivo efficacy, demonstrating the power of the isoxazole scaffold in disrupting challenging PPI targets. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Multi-targeted Therapies and Personalized Medicine Approaches

The paradigm of drug discovery is shifting from the "one-target, one-drug" model towards multi-targeted therapies that can address complex diseases like cancer and neurodegenerative disorders by modulating multiple pathways simultaneously. rsc.orgnih.gov Isoxazole (B147169) derivatives are being actively explored for such applications. rsc.orgnih.govsemanticscholar.org The structure of Isoxazol-4-ylmethanamine, featuring a reactive primary amine and a stable heterocyclic core, makes it an ideal starting point for creating libraries of compounds designed to interact with several biological targets.

Future research will likely focus on incorporating the this compound moiety into larger molecules that are rationally designed to bind to a specific combination of targets. This aligns with the principles of personalized medicine, where treatments are tailored to the individual molecular profile of a patient's disease. mdpi.com For instance, derivatives could be developed to simultaneously inhibit a protein kinase and a growth factor receptor involved in a particular cancer subtype. researchgate.net The development of such targeted agents represents a significant step towards more effective and individualized treatments. mdpi.com

Table 1: Potential Applications in Targeted and Personalized Medicine

Therapeutic Area Potential Multi-Target Strategy Role of this compound
Oncology Dual inhibition of EGFR and VEGFR-2 tyrosine kinases. researchgate.net Serves as a scaffold for designing ligands that fit the binding sites of both kinases.
Neurodegenerative Diseases Modulation of monoamine oxidase (MAO) and glycogen (B147801) synthase kinase-3 (GSK-3). Functionalized amine group can be tailored to interact with specific receptor subtypes.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating timelines and reducing costs. mdpi.comoxfordglobal.com These computational tools can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel molecules. mdpi.com

For this compound, AI and ML algorithms can be employed to:

De Novo Design: Generate novel molecular structures incorporating the this compound scaffold with optimized properties for a specific biological target. azolifesciences.com Generative AI models can explore a vast chemical space to propose innovative candidates. oxfordglobal.com

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the efficacy and safety of new derivatives before their synthesis, allowing researchers to prioritize the most promising compounds.

Drug Repurposing: Screen existing databases to identify new therapeutic uses for known compounds containing the this compound core. mdpi.com

This data-driven approach enables a more rational and efficient design of drug candidates, moving away from traditional trial-and-error methods. mdpi.com

Exploration of Novel Reaction Pathways and Catalytic Systems

Advances in synthetic organic chemistry are crucial for unlocking the full potential of building blocks like this compound. While traditional methods for synthesizing isoxazoles, such as 1,3-dipolar cycloaddition, are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. nih.govresearchgate.net

Future research in this area will likely concentrate on:

Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents (like water), reduce waste, and are more energy-efficient. mdpi.com The use of microwave-assisted or ultrasonication methods for isoxazole synthesis represents a move in this direction. nih.gov

Novel Catalytic Systems: Exploring new catalysts, including organocatalysts and metal-free systems, to achieve higher yields, regioselectivity, and enantioselectivity in the synthesis of complex isoxazole derivatives. nih.govmdpi.com This includes developing methods for the direct and selective functionalization of the isoxazole ring. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives to improve scalability, safety, and reproducibility.

These advancements will not only facilitate the synthesis of currently known derivatives but also enable the creation of entirely new molecular architectures that are currently inaccessible. mdpi.com

Advanced Material Applications beyond Traditional Scope

While isoxazole derivatives are primarily known for their medicinal applications, their unique electronic and structural properties also make them attractive for materials science. lifechemicals.com The isoxazole ring can participate in various non-covalent interactions, and its derivatives have shown promise as fluorescent sensors and liquid crystals. lifechemicals.com

Future research could explore the use of this compound in:

Functional Polymers: As a monomer for the synthesis of novel polymers with tailored optical, electronic, or thermal properties. The primary amine group provides a convenient handle for polymerization reactions.

Organic Electronics: Incorporation into organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic characteristics of the isoxazole ring could be advantageous.

Supramolecular Chemistry: Designing self-assembling systems based on derivatives of this compound for applications in sensing, catalysis, or drug delivery.

Expanding the application of isoxazole-based compounds into materials science opens up new avenues for innovation beyond the traditional scope of pharmaceuticals.

Deeper Mechanistic Understanding of Biological Interactions

Despite the broad spectrum of reported biological activities for isoxazole-containing compounds, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.govnih.govnih.gov A deeper insight into how these molecules interact with their biological targets is essential for designing more potent and selective drugs with fewer side effects. mdpi.com

Future research should focus on:

Structural Biology: Obtaining high-resolution crystal structures of isoxazole derivatives in complex with their target proteins to elucidate the specific molecular interactions that govern binding and activity.

Computational Modeling: Using molecular dynamics simulations and quantum mechanics to model the binding process and understand the electronic and conformational factors that contribute to biological activity. nih.gov

Chemical Biology: Developing chemical probes based on this compound to identify new biological targets and explore complex cellular pathways.

A thorough mechanistic understanding will be critical for translating the promising biological activities of isoxazole derivatives into clinically successful therapeutic agents. nih.gov

Q & A

Q. How can researchers ensure compliance with safety standards when handling this compound derivatives?

  • Methodological Answer :
  • Toxicity Screening : Pre-test compounds in vitro (e.g., Ames test for mutagenicity) before in vivo use.
  • Regulatory Adherence : Follow guidelines from and , including proper waste disposal and institutional approval for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.